PROTAC IRAK4 degrader-3 is a small molecule designed to selectively degrade the Interleukin-1 receptor-associated kinase 4, an important protein involved in various inflammatory and immune responses. This compound exemplifies the innovative approach of using proteolysis-targeting chimeras (PROTACs) to modulate protein levels within cells, offering potential therapeutic avenues for diseases associated with dysregulated inflammation and immune response.
PROTAC IRAK4 degrader-3 is classified as a degradative small molecule. It belongs to a novel class of compounds that utilize the cellular ubiquitin-proteasome system to target specific proteins for degradation. This classification indicates its potential utility in therapeutic applications, particularly in oncology and autoimmune diseases where the modulation of specific protein levels can lead to improved clinical outcomes.
The synthesis of PROTAC IRAK4 degrader-3 involves several key steps:
The molecular structure of PROTAC IRAK4 degrader-3 consists of three main components:
The molecular formula and weight are typically determined during characterization, providing essential data for further studies.
The primary chemical reaction involving PROTAC IRAK4 degrader-3 is its interaction with IRAK4, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The reaction can be summarized as follows:
This mechanism highlights the compound's ability to modulate protein levels dynamically within cells.
The mechanism of action of PROTAC IRAK4 degrader-3 involves:
This process allows for a more precise control over protein degradation compared to traditional inhibitors, which merely block activity without altering protein levels.
The physical properties of PROTAC IRAK4 degrader-3 may include:
Chemical properties may include:
Relevant data from studies would provide insights into these properties.
PROTAC IRAK4 degrader-3 has several potential applications in scientific research and therapeutic development:
Interleukin-1 Receptor-Associated Kinase 4 is a serine/threonine kinase that serves as a master regulator in Toll-like receptor and interleukin-1 receptor signaling pathways. Upon ligand binding, Interleukin-1 Receptor-Associated Kinase 4 is recruited to the myddosome complex—a supramolecular organizing center composed of myeloid differentiation primary response protein 88, Interleukin-1 Receptor-Associated Kinase 4, and downstream Interleukin-1 Receptor-Associated Kinase proteins (Interleukin-1 Receptor-Associated Kinase 1 or Interleukin-1 Receptor-Associated Kinase 2) [2] [5]. This complex activates nuclear factor kappa B and mitogen-activated protein kinase pathways, driving transcription of pro-inflammatory cytokines (interleukin-6, tumor necrosis factor-α) and interferon regulatory factors [2] [10].
Interleukin-1 Receptor-Associated Kinase 4 exhibits dual functionality:
Dysregulated Interleukin-1 Receptor-Associated Kinase 4 signaling underpins multiple pathologies. Hyperactivation promotes autoimmune disorders (rheumatoid arthritis, psoriasis) and cancers (diffuse large B-cell lymphoma, prostate cancer) by sustaining chronic inflammation and cell proliferation [4] [5] [7]. Conversely, loss-of-function mutations increase susceptibility to pyogenic infections but paradoxically ameliorate conditions like Alzheimer's disease in model systems [4] [10].
Table 1: Disease Associations Linked to Dysregulated Interleukin-1 Receptor-Associated Kinase 4 Signaling
| Disease Category | Specific Conditions | Mechanistic Role of Interleukin-1 Receptor-Associated Kinase 4 |
|---|---|---|
| Autoimmune Disorders | Rheumatoid arthritis, Psoriasis | Hyperactivation of nuclear factor kappa B and cytokine production |
| Oncological Diseases | Diffuse large B-cell lymphoma | Supports survival of MYD88-mutated malignant cells |
| Neurodegeneration | Alzheimer's disease | Promotes amyloid-beta production via inflammatory cascades |
| Infectious Diseases | Recurrent pneumococcal infections | Impaired pathogen clearance due to deficient innate immunity |
Traditional inhibitors (e.g., PF-06650833) target Interleukin-1 Receptor-Associated Kinase 4's adenosine triphosphate-binding pocket, suppressing kinase activity but leaving scaffolding functions intact. This limitation manifests in cell-type-specific efficacy failures:
Additional challenges include:
Table 2: Limitations of Adenosine Triphosphate-Competitive Interleukin-1 Receptor-Associated Kinase 4 Inhibitors
| Limitation Category | Specific Issue | Experimental Evidence |
|---|---|---|
| Scaffolding Persistence | Sustained cytokine production in fibroblasts | Interleukin-6 secretion unchanged post-PF-06650833 treatment in dermal fibroblasts |
| Conformational Resistance | Ineffective binding to inactive Interleukin-1 Receptor-Associated Kinase 4 | Crystal structures show unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 adopts αC-out conformation |
| Kinase Redundancy | Interleukin-1 Receptor-Associated Kinase 2-mediated late signaling | siRNA studies show persistent nuclear factor kappa B activation after Interleukin-1 Receptor-Associated Kinase 1 depletion |
Targeted protein degradation offers advantages over inhibition by eliminating both enzymatic and scaffolding functions. Key rationales include:
Experimental evidence supports this approach: Genetic ablation of Interleukin-1 Receptor-Associated Kinase 4 abolishes interleukin-1β responses in fibroblasts, whereas kinase inhibitors show minimal efficacy. This confirms scaffolding's pathophysiological relevance and validates degradation as a superior strategy [6] [7].
Table 3: Rationale for Degradation vs. Inhibition of Interleukin-1 Receptor-Associated Kinase 4
| Therapeutic Objective | Kinase Inhibition Outcome | Protein Degradation Outcome | Experimental Validation |
|---|---|---|---|
| Scaffold Function Disruption | Limited efficacy in fibroblasts | Complete abolishment of cytokine secretion | IRAK4-/- fibroblasts vs. wild-type treated with PF-06650833 |
| Conformational Coverage | Binds only active conformations | Eliminates all conformational states | Structural studies of unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 |
| Signaling Durability | Transient pathway suppression | Sustained signal ablation | Persistent cytokine reduction post-washout in PROTAC-treated cells |
Proteolysis Targeting Chimeras are heterobifunctional molecules comprising:
PROTAC IRAK4 degrader-3 (Chemical structure: C₅₇H₆₈FN₁₁O₈S; Molecular weight: 1086.28 g/mol; CAS: 2374122-43-5) incorporates:
Mechanistically, the degrader simultaneously binds Interleukin-1 Receptor-Associated Kinase 4 and von Hippel-Lindau, inducing ubiquitination via cullin-2-RING E3 ligase complex assembly. This tags Interleukin-1 Receptor-Associated Kinase 4 with polyubiquitin chains, targeting it for proteasomal destruction. Key features include:
Table 4: Key Characteristics of PROTAC IRAK4 Degrader-3
| Characteristic | Specification | Experimental Data |
|---|---|---|
| Molecular Formula | C₅₇H₆₈FN₁₁O₈S | Confirmed via high-resolution mass spectrometry |
| Solubility | 100 mg/mL in dimethyl sulfoxide | Pharmacokinetic profiling in MedChemExpress studies |
| DC₅₀ (Peripheral Blood Mononuclear Cells) | 151 nM | Western blot quantification post-18-hour treatment |
| Cytokine Inhibition | Complete interleukin-6 blockade at 100 μM | Enzyme-linked immunosorbent assay after TLR7/8 stimulation |
| E3 Ligase | von Hippel-Lindau | Validation via VHL-nonbinding enantiomeric control |
The degrader achieves complete interleukin-6 suppression in peripheral blood mononuclear cells at 100 μM, demonstrating pharmacodynamic superiority over inhibitors in immune cells. However, its inability to inhibit interleukin-6 in fibroblasts despite Interleukin-1 Receptor-Associated Kinase 4 degradation suggests cell-type-specific residual signaling or alternative pathways, warranting further investigation [1] [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: